Agatolimod - 207623-20-9

Agatolimod

Catalog Number: EVT-10919088
CAS Number: 207623-20-9
Molecular Formula: C238H314N75O127P23S23
Molecular Weight: 7707 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Agatolimod is under investigation in clinical trial NCT00471471 (Vaccine Therapy in Treating Patients With Recurrent Stage III or Stage IV Melanoma That Cannot Be Removed by Surgery).
Agatolimod is a synthetic 24-mer oligonucleotide containing 3 CpG motifs, with potential antineoplastic and immunostimulatory activities. Upon administration, agatolimod selectively targets Toll-like receptor 9 (TLR9), thereby activating dendritic and B cells and stimulating cytotoxic T cell and antibody responses against tumor cells bearing tumor antigens.
Overview

Agatolimod is a synthetic oligodeoxynucleotide classified as a class B oligonucleotide. Its specific sequence is 5’-tcgtcgttttgtcgttttgtcgtt-3’, designed to selectively target Toll-like receptor 9 (TLR9). This compound is recognized for its immunostimulatory properties, particularly in activating the immune response against tumors and viral infections, including hepatitis B. Agatolimod is also referred to by its chemical name, ODN 2006, and has been investigated for its potential applications in cancer therapy and vaccine development .

Synthesis Analysis

Methods and Technical Details

The synthesis of Agatolimod involves the incorporation of phosphorothioate linkages, which enhance its stability and bioavailability compared to natural nucleotides. The preparation typically employs solid-phase synthesis techniques, allowing for precise control over the nucleotide sequence. The phosphorothioate modification is crucial as it provides resistance to nuclease degradation, thereby prolonging the compound's activity in biological systems .

The synthetic pathway can be summarized as follows:

  1. Solid-Phase Synthesis: The process begins with a solid support where the first nucleotide is attached.
  2. Sequential Addition: Nucleotides are added one at a time, with each addition involving activation and coupling reactions.
  3. Phosphorothioate Modification: During synthesis, sulfur replaces one of the non-bridging oxygen atoms in the phosphate backbone.
  4. Cleavage and Purification: After assembly, the oligonucleotide is cleaved from the solid support and purified using high-performance liquid chromatography (HPLC).
Molecular Structure Analysis

Structure and Data

The molecular formula of Agatolimod is C238H314N75O127P23S23C_{238}H_{314}N_{75}O_{127}P_{23}S_{23}, with a molecular weight of approximately 6,923. The compound's structure features a backbone of deoxyribonucleic acid (DNA) with specific modifications that enhance its therapeutic efficacy. The InChI Key for Agatolimod is GUVMFDICMFQHSZ-UHFFFAOYSA-N, which provides a unique identifier for its chemical structure .

Structural Features

  • Backbone: Phosphorothioate backbone enhances stability.
  • Nucleotide Sequence: Specific sequence designed for TLR9 activation.
Chemical Reactions Analysis

Reactions and Technical Details

Agatolimod undergoes several chemical reactions typical of nucleotides and oligonucleotides:

  1. Oxidation and Reduction: The compound can participate in redox reactions due to the presence of various functional groups.
  2. Substitution Reactions: The phosphorothioate linkages allow for substitution reactions where sulfur can be replaced by other nucleophiles.
  3. Hydrolysis: Under acidic or basic conditions, Agatolimod can hydrolyze into its constituent nucleotides, which may affect its biological activity .

These reactions are essential for understanding how Agatolimod interacts within biological systems and its potential modifications for enhanced efficacy.

Mechanism of Action

Process and Data

Agatolimod acts primarily as an agonist for TLR9, leading to the activation of various immune pathways. Upon binding to TLR9, it triggers a cascade of intracellular signaling events that result in:

  • Activation of Immune Cells: It stimulates dendritic cells and promotes the maturation of T cells.
  • Cytokine Release: Enhanced production of pro-inflammatory cytokines such as interleukin-6 and interferon-gamma.
  • Antitumor Activity: By activating immune responses, Agatolimod can enhance the body’s ability to recognize and destroy cancer cells .

This mechanism underlines its potential use in immunotherapy, particularly in oncology.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in water; stability under physiological conditions enhances its therapeutic potential.

Chemical Properties

  • Stability: The phosphorothioate modifications provide increased resistance to enzymatic degradation.
  • pH Sensitivity: Stability may vary with changes in pH; optimal conditions are necessary for effective application.

Relevant studies indicate that these properties contribute significantly to its effectiveness as an immunotherapeutic agent .

Applications

Agatolimod has several scientific uses, particularly in the fields of oncology and immunology:

  • Cancer Therapy: It is being investigated for use in various cancers due to its ability to stimulate immune responses against tumor cells.
  • Vaccine Development: As a TLR9 agonist, it can be used to enhance vaccine efficacy by promoting stronger immune responses.
  • Research Tool: Utilized in studies exploring immune mechanisms and therapies targeting TLR pathways .
Historical Evolution of Agatolimod in Immunotherapy

Origins in Toll-like Receptor 9 Agonist Discovery

The conceptual foundation for Agatolimod originated in observations of spontaneous tumor regressions following acute infections, documented as early as the 19th century. Notable among these was the case reported by Dr. William Coley in 1891, where a patient with recurrent sarcoma experienced complete tumor resolution after developing erysipelas infections [1]. This phenomenon led Coley to develop Coley's Toxins—a heat-inactivated mixture of Streptococcus pyogenes and Serratia marcescens—which demonstrated remarkable efficacy in early clinical applications, inducing complete responses in approximately 50% of patients with inoperable sarcomas [1] [9]. The molecular basis for these observations remained elusive for nearly a century until advances in immunology revealed that bacterial DNA contained unmethylated cytosine-guanine (CpG) dinucleotides that stimulated innate immunity [5].

The scientific breakthrough came in the mid-1990s when researchers discovered that the immunostimulatory activity of bacterial DNA resided specifically in unmethylated CpG motifs, which are statistically underrepresented in vertebrate genomes [5] [7]. This discovery identified Toll-like receptor 9 as the specific pattern recognition receptor responsible for detecting these microbial DNA patterns. Toll-like receptor 9 is localized intracellularly within endosomal compartments and triggers myeloid differentiation primary response 88-dependent signaling upon activation, leading to nuclear factor kappa-light-chain-enhancer of activated B cells activation and interferon regulatory factor 7-mediated type I interferon production [4] [6] [10]. The elucidation of this mechanism provided the theoretical framework for developing synthetic CpG oligodeoxynucleotides as targeted Toll-like receptor 9 agonists [4] [5].

Table 1: Key Historical Milestones in Toll-like Receptor 9 Agonism and Cancer Immunotherapy

YearDiscoverer/EventSignificance
1891William ColeyDeveloped Coley's Toxins demonstrating infection-induced tumor regression
1996Hoffmann et al.Identified Toll-like receptor function in antimicrobial immunity
Mid-1990sMultiple groupsDiscovered immunostimulatory activity of bacterial CpG DNA motifs
1997-1998Krieg, Lipford et al.Defined Toll-like receptor 9 as receptor for CpG DNA; developed first synthetic CpG oligodeoxynucleotides
2000sClinical researchersAdvanced synthetic CpG oligodeoxynucleotides (including Agatolimod) to clinical trials

Development of Synthetic CpG Oligodeoxynucleotides

Synthetic CpG oligodeoxynucleotides were engineered to mimic the immunostimulatory properties of bacterial DNA while overcoming the limitations of natural DNA molecules, such as rapid nuclease degradation and inconsistent activity profiles. Early generation compounds utilized phosphorothioate backbone modifications to confer nuclease resistance, extending their in vivo half-life from minutes (phosphodiester DNA) to several hours [5] [7]. Systematic optimization of nucleotide sequences identified specific hexameric motifs (e.g., GTCGTT) that demonstrated maximal Toll-like receptor 9 activation in human immune cells [5].

Agatolimod (scientific designations: CpG 7909, PF-3512676) emerged as a prototypical Class B/K-type oligodeoxynucleotide characterized by a fully phosphorothioate-modified backbone and multiple CpG motifs optimized for robust B-cell and plasmacytoid dendritic cell activation [5] [7]. Its molecular structure consists of a 24-nucleotide sequence: 5'-TCGTCGTTTTGTCGTTTTGTCGTT-3' [7]. Unlike Class A/D-type oligodeoxynucleotides that strongly induce interferon-alpha through plasmacytoid dendritic cell stimulation, Class B oligodeoxynucleotides like Agatolimod exhibit potent B-cell activating properties, including:

  • Immunoglobulin M secretion and B-cell proliferation
  • Major histocompatibility complex class II upregulation
  • Interleukin-6 and tumor necrosis factor-alpha production
  • Co-stimulatory molecule expression (CD40, CD80, CD86) [5] [6]

The immunological mechanisms of Agatolimod involve dual-phase activation of innate and adaptive immunity. Initial Toll-like receptor 9 engagement in plasmacytoid dendritic cells triggers rapid interferon-alpha release and dendritic cell maturation, enhancing antigen presentation capability. Subsequent B-cell activation promotes tumor antigen-specific antibody production and facilitates T-cell priming through cytokine-mediated crosstalk [6] [10].

Table 2: Classification and Properties of Synthetic CpG Oligodeoxynucleotides

ClassBackbone StructureKey Immunological EffectsRepresentative Agents
A/D-typePhosphodiester core + phosphorothioate terminalsStrong interferon-alpha induction; plasmacytoid dendritic cell maturation; minimal B-cell effectsCpG-A (ODN 2216)
B/K-typeFully phosphorothioatePotent B-cell activation; moderate interferon induction; enhances antigen presentationAgatolimod (CpG 7909); CpG-B (ODN 2006)
C-typeFully phosphorothioateCombines A and B class effects; interferon-alpha and B-cell activationCpG-C (ODN 2395)
P-typeDouble palindrome structureMaximizes interferon induction; strong plasmacytoid dendritic cell activationCpG-P (M362)

Transition from Preclinical Models to Investigational Therapeutic

Agatolimod demonstrated compelling antitumor activity in diverse preclinical models, facilitating its transition to clinical investigation. In syngeneic murine tumor models, intratumoral administration induced local inflammatory responses characterized by massive infiltration of cluster of differentiation 8-positive T-cells, natural killer cells, and dendritic cells, alongside increased expression of interferon-gamma, interleukin-12, and inducible nitric oxide synthase within the tumor microenvironment [3] [5]. These localized effects frequently translated to systemic antitumor immunity, evidenced by regression of distant, non-injected lesions—a phenomenon mirroring the abscopal effect observed with radiotherapy [3] [10].

Combination approaches significantly enhanced Agatolimod's efficacy. In murine lymphoma and colon carcinoma models, Agatolimod synergized with:

  • Monoclonal antibodies (e.g., anti-cluster of differentiation 20, anti-HER2/neu), enhancing antibody-dependent cellular cytotoxicity
  • Radiotherapy, increasing tumor cure rates from ~30% (radiation alone) to >80% (combination)
  • Chemotherapeutic agents (e.g., paclitaxel, doxorubicin), promoting immunogenic cell death and cross-priming [5]

These findings catalyzed clinical translation, with early-phase trials evaluating Agatolimod both as monotherapy and in combination regimens. As a vaccine adjuvant with melanoma-associated antigen recognized by T-cells 1 peptide or recombinant New York esophageal squamous cell carcinoma 1 protein, Agatolimod significantly enhanced antigen-specific cluster of differentiation 8-positive T-cell frequencies compared to vaccines without Toll-like receptor 9 co-stimulation (mean >1% versus 0.1-0.2%) [5] [8]. In patients with advanced melanoma receiving recombinant melanoma antigen-encoding gene 3 protein vaccines, the addition of Agatolimod (1 mg dose) induced partial responses in two of five patients [5].

However, clinical development revealed translational challenges. A significant proportion of patients (21/37 in one trial) developed anti-CpG antibodies following repeated Agatolimod administration. These antibodies specifically recognized the phosphorothioate backbone, exhibited immunoglobulin G isotypes, and demonstrated cross-reactivity with other synthetic CpG oligodeoxynucleotides [8]. While not directly associated with severe adverse events or diminished vaccine immune responses, this immunogenicity prompted considerations for dosing schedule optimization and monitoring in subsequent trials [8].

Current investigational approaches focus on rational combination strategies to overcome tumor microenvironment immunosuppression:

  • Checkpoint inhibitors: Agatolimod reverses plasmacytoid dendritic cell dysfunction, increasing intratumoral cluster of differentiation 8-positive to regulatory T-cell ratios and enhancing programmed cell death protein 1 blockade efficacy [6] [10]
  • In situ vaccination: Intratumoral injection creates an immunogenic niche for releasing tumor antigens while systemically activating tumor-specific T-cells [3]
  • Oncolytic viruses: Sequential administration with Talimogene laherparepvec amplifies antitumor immunity through synergistic Toll-like receptor and viral pattern recognition receptor activation [3] [10]

These multimodal approaches aim to convert immunologically "cold" tumors into "hot" microenvironments amenable to sustained T-cell-mediated destruction, positioning Agatolimod as a versatile immunological primer within contemporary cancer immunotherapy pipelines.

Properties

CAS Number

207623-20-9

Product Name

Agatolimod

IUPAC Name

N-(1-aminoethenyl)-1-[4-[[5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3-[[5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3-[[3-[[3-[[3-[[3-[[3-[[3-[[5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3-[[5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3-[[5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3-[[5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3-[[5-(2-amino-6-oxo-1H-purin-9-yl)-3-[[3-[[3-[[5-(2-amino-6-oxo-1H-purin-9-yl)-3-[hydroxy-[[3-[hydroxy-[[3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphinothioyl]oxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(2-amino-6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(2-amino-6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-[[[2-[[[2-[[[5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[5-(4-amino-2-oxopyrimidin-1-yl)-2-[[hydroxy-[2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxyphosphinothioyl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]oxolan-2-yl]-5-methylimidazole-4-carboxamide

Molecular Formula

C238H314N75O127P23S23

Molecular Weight

7707 g/mol

InChI

InChI=1S/C238H314N75O127P23S23/c1-93-49-294(225(334)266-191(93)244)167-31-115(424-450(357,473)376-69-139-116(32-168(400-139)295-50-94(2)192(245)267-226(295)335)425-451(358,474)379-72-142-120(36-172(403-142)299-54-98(6)196(249)271-230(299)339)429-456(363,479)392-85-155-131(47-183(416-155)312-91-259-189-200(312)275-219(253)280-214(189)328)439-462(369,485)386-79-149-123(39-175(410-149)304-59-103(11)206(320)286-235(304)344)431-448(355,471)375-68-138-114(30-165(399-138)293-24-20-160(243)265-224(293)333)422-446(353,469)391-84-154-129(45-181(415-154)310-89-257-187-198(310)273-217(251)278-212(187)326)437-460(367,483)384-75-145-121(37-173(406-145)302-57-101(9)204(318)284-233(302)342)423-441(348,464)371-64-134-109(315)25-161(395-134)300-55-99(7)202(316)282-231(300)340)140(401-167)70-378-453(360,476)427-119-35-171(298-53-97(5)195(248)270-229(298)338)405-144(119)74-383-459(366,482)436-128-44-180(309-88-256-186-197(309)272-216(250)277-211(186)325)413-152(128)83-390-445(352,468)421-113-29-164(292-23-19-159(242)264-223(292)332)398-137(113)67-374-449(356,472)432-124-40-176(305-60-104(12)207(321)287-236(305)345)411-150(124)80-387-463(370,486)440-132-48-184(313-92-260-190-201(313)276-220(254)281-215(190)329)417-156(132)86-393-457(364,480)434-126-42-178(307-62-106(14)209(323)289-238(307)347)408-147(126)77-381-455(362,478)433-125-41-177(306-61-105(13)208(322)288-237(306)346)407-146(125)76-380-454(361,477)428-117-33-169(296-51-95(3)193(246)268-227(296)336)402-141(117)71-377-452(359,475)426-118-34-170(297-52-96(4)194(247)269-228(297)337)404-143(118)73-382-458(365,481)435-127-43-179(308-87-255-185(107(308)15)210(324)261-108(16)239)412-151(127)81-388-443(350,466)419-112-28-163(291-22-18-158(241)263-222(291)331)397-136(112)66-373-447(354,470)430-122-38-174(303-58-102(10)205(319)285-234(303)343)409-148(122)78-385-461(368,484)438-130-46-182(311-90-258-188-199(311)274-218(252)279-213(188)327)414-153(130)82-389-444(351,467)420-111-27-162(290-21-17-157(240)262-221(290)330)396-135(111)65-372-442(349,465)418-110-26-166(394-133(110)63-314)301-56-100(8)203(317)283-232(301)341/h17-24,49-62,87-92,109-156,161-184,314-315H,16,25-48,63-86,239H2,1-15H3,(H,261,324)(H,348,464)(H,349,465)(H,350,466)(H,351,467)(H,352,468)(H,353,469)(H,354,470)(H,355,471)(H,356,472)(H,357,473)(H,358,474)(H,359,475)(H,360,476)(H,361,477)(H,362,478)(H,363,479)(H,364,480)(H,365,481)(H,366,482)(H,367,483)(H,368,484)(H,369,485)(H,370,486)(H2,240,262,330)(H2,241,263,331)(H2,242,264,332)(H2,243,265,333)(H2,244,266,334)(H2,245,267,335)(H2,246,268,336)(H2,247,269,337)(H2,248,270,338)(H2,249,271,339)(H,282,316,340)(H,283,317,341)(H,284,318,342)(H,285,319,343)(H,286,320,344)(H,287,321,345)(H,288,322,346)(H,289,323,347)(H3,250,272,277,325)(H3,251,273,278,326)(H3,252,274,279,327)(H3,253,275,280,328)(H3,254,276,281,329)

InChI Key

GUVMFDICMFQHSZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=S)(O)OC3CC(OC3COP(=S)(O)OC4CC(OC4COP(=S)(O)OC5CC(OC5COP(=S)(O)OC6CC(OC6COP(=S)(O)OC7CC(OC7COP(=S)(O)OC8CC(OC8COP(=S)(O)OC9CC(OC9COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1CO)N1C=C(C(=O)NC1=O)C)N1C=CC(=NC1=O)N)N1C=NC2=C1N=C(NC2=O)N)N1C=C(C(=O)NC1=O)C)N1C=CC(=NC1=O)N)N1C=NC(=C1C)C(=O)NC(=C)N)N1C=C(C(=NC1=O)N)C)N1C=C(C(=NC1=O)N)C)N1C=C(C(=O)NC1=O)C)N1C=C(C(=O)NC1=O)C)N1C=NC2=C1N=C(NC2=O)N)N1C=C(C(=O)NC1=O)C)N1C=CC(=NC1=O)N)N1C=NC2=C1N=C(NC2=O)N)N1C=C(C(=NC1=O)N)C)N1C=C(C(=NC1=O)N)C)N1C=C(C(=NC1=O)N)C)N1C=C(C(=NC1=O)N)C)N1C=NC2=C1N=C(NC2=O)N)N1C=C(C(=O)NC1=O)C)N1C=CC(=NC1=O)N)N1C=NC2=C1N=C(NC2=O)N)N1C=C(C(=O)NC1=O)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.